molecular formula C7H14N2O2 B162549 4-Acetyl-2-piperazinemethanol CAS No. 126766-52-7

4-Acetyl-2-piperazinemethanol

Cat. No. B162549
M. Wt: 158.2 g/mol
InChI Key: DGUZPMRLCVSJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-2-piperazinemethanol is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In

Scientific Research Applications

4-Acetyl-2-piperazinemethanol has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuropharmacology. This compound has been studied for its potential as a central nervous system depressant, analgesic, and anticonvulsant. Additionally, 4-Acetyl-2-piperazinemethanol has been investigated for its ability to modulate neurotransmitter receptors and ion channels, which makes it a potential candidate for the treatment of various neurological disorders.

Mechanism Of Action

The mechanism of action of 4-Acetyl-2-piperazinemethanol is not fully understood. However, studies have suggested that this compound may act as a GABA-A receptor agonist, which leads to the inhibition of neurotransmitter release and neuronal activity. Additionally, 4-Acetyl-2-piperazinemethanol has been shown to modulate the activity of voltage-gated ion channels, which further contributes to its neuropharmacological effects.

Biochemical And Physiological Effects

4-Acetyl-2-piperazinemethanol has been shown to have various biochemical and physiological effects. This compound has been shown to induce sedation, analgesia, and anticonvulsant effects in animal models. Additionally, 4-Acetyl-2-piperazinemethanol has been shown to decrease locomotor activity and impair cognitive function. These effects are thought to be due to the compound's ability to modulate neurotransmitter receptors and ion channels in the central nervous system.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Acetyl-2-piperazinemethanol in lab experiments is its ability to induce sedation and analgesia in animal models. This makes it a useful tool for studying the mechanisms of pain and sleep regulation. Additionally, 4-Acetyl-2-piperazinemethanol has been shown to have low toxicity and is relatively easy to synthesize.
However, one limitation of using 4-Acetyl-2-piperazinemethanol in lab experiments is its limited solubility in water. This makes it difficult to administer the compound in aqueous solutions and may limit its potential applications in certain experiments.

Future Directions

There are several future directions for the study of 4-Acetyl-2-piperazinemethanol. One potential direction is the investigation of its potential as a treatment for neurological disorders such as epilepsy and anxiety disorders. Additionally, further studies could explore the compound's ability to modulate other neurotransmitter receptors and ion channels, which could lead to the discovery of new therapeutic targets.
Conclusion:
In conclusion, 4-Acetyl-2-piperazinemethanol is a chemical compound that has been extensively studied for its potential applications in drug discovery, medicinal chemistry, and neuropharmacology. This compound is synthesized through a specific method and has been shown to induce sedation, analgesia, and anticonvulsant effects in animal models. While there are limitations to its use in lab experiments, 4-Acetyl-2-piperazinemethanol has shown promise as a potential treatment for various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

properties

CAS RN

126766-52-7

Product Name

4-Acetyl-2-piperazinemethanol

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

1-[3-(hydroxymethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C7H14N2O2/c1-6(11)9-3-2-8-7(4-9)5-10/h7-8,10H,2-5H2,1H3

InChI Key

DGUZPMRLCVSJPU-UHFFFAOYSA-N

SMILES

CC(=O)N1CCNC(C1)CO

Canonical SMILES

CC(=O)N1CCNC(C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-piperazinemethanol (197 mg) and triethylamine (0.35 ml, 0.26 g) in water (4 ml) was treated with a mixture of acetic anhydride (0.16 ml) and water (1.5 ml) and was stirred at room temperature for 2 h. The solution was basified with sodium carbonate solution (2N, 1 ml), saturated with sodium chloride (1 g) and washed with dichloromethane (10 ml). The aqueous phase was evaporated in vacuo to give a solid which was purified by flash column chromatography eluting with dichloromethane:methanol:ammonia, (75:10:1.5) to give the title compound as an oil (188 mg).
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

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